(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid
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Overview
Description
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid is an organic compound featuring a thiophene ring substituted with two methyl groups at positions 2 and 5, and an acrylic acid moiety at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethyl-3-thiophenecarboxaldehyde.
Aldol Condensation: The key step involves an aldol condensation reaction between 2,5-dimethyl-3-thiophenecarboxaldehyde and malonic acid or its derivatives under basic conditions to form the acrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes.
Scientific Research Applications
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring thiophenes.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylthiophen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
2,5-Dimethylthiophene: Lacks the acrylic acid moiety, making it less reactive in certain chemical reactions.
Thiophene-3-acrylic acid: Similar structure but without the methyl groups at positions 2 and 5.
Uniqueness
(E)-3-(2,5-dimethylthiophen-3-yl)acrylic acid is unique due to the presence of both the acrylic acid moiety and the dimethyl-substituted thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H10O2S |
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Molecular Weight |
182.24 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+ |
InChI Key |
VZNBEDGEIDMSMU-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(S1)C)C=CC(=O)O |
Origin of Product |
United States |
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